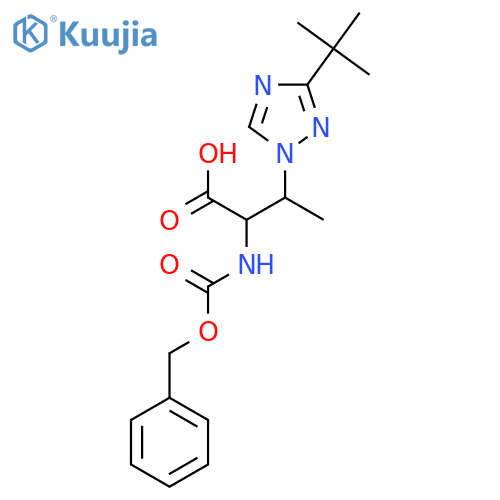

Cas no 2137472-82-1 (2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid)

2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid

- EN300-1141206

- 2-{[(benzyloxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid

- 2137472-82-1

-

- インチ: 1S/C18H24N4O4/c1-12(22-11-19-16(21-22)18(2,3)4)14(15(23)24)20-17(25)26-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,20,25)(H,23,24)

- InChIKey: GAPNZYQISDSJTE-UHFFFAOYSA-N

- ほほえんだ: OC(C(C(C)N1C=NC(C(C)(C)C)=N1)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 360.17975526g/mol

- どういたいしつりょう: 360.17975526g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 488

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 106Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1141206-0.1g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid |

2137472-82-1 | 95% | 0.1g |

$1521.0 | 2023-10-26 | |

| Enamine | EN300-1141206-1g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid |

2137472-82-1 | 95% | 1g |

$1729.0 | 2023-10-26 | |

| Enamine | EN300-1141206-1.0g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid |

2137472-82-1 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1141206-0.05g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid |

2137472-82-1 | 95% | 0.05g |

$1452.0 | 2023-10-26 | |

| Enamine | EN300-1141206-2.5g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid |

2137472-82-1 | 95% | 2.5g |

$3389.0 | 2023-10-26 | |

| Enamine | EN300-1141206-0.25g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid |

2137472-82-1 | 95% | 0.25g |

$1591.0 | 2023-10-26 | |

| Enamine | EN300-1141206-5g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid |

2137472-82-1 | 95% | 5g |

$5014.0 | 2023-10-26 | |

| Enamine | EN300-1141206-0.5g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid |

2137472-82-1 | 95% | 0.5g |

$1660.0 | 2023-10-26 | |

| Enamine | EN300-1141206-10g |

2-{[(benzyloxy)carbonyl]amino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid |

2137472-82-1 | 95% | 10g |

$7435.0 | 2023-10-26 |

2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid 関連文献

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acidに関する追加情報

2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid (CAS No. 2137472-82-1): A Comprehensive Overview

The compound 2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid (CAS No. 2137472-82-1) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of a benzyloxycarbonyl (Cbz) protecting group and a tert-butyl-substituted 1,2,4-triazole moiety, making it a valuable intermediate in peptide synthesis and drug discovery. Researchers and industry professionals frequently search for this compound due to its potential applications in protease inhibition and kinase modulation, aligning with current trends in targeted therapy development.

One of the most searched questions regarding 2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid revolves around its synthetic utility. The presence of the Cbz group makes it an excellent candidate for N-terminal protection in peptide synthesis, while the 1,2,4-triazole ring contributes to its bioactivity. Recent studies highlight its role in designing small-molecule inhibitors, particularly in oncology and infectious disease research. This aligns with the growing demand for precision medicine and structure-activity relationship (SAR) studies, which dominate current scientific discourse.

The physicochemical properties of CAS 2137472-82-1 further enhance its appeal. With a molecular weight of 361.42 g/mol and moderate solubility in organic solvents like DMSO and methanol, it is well-suited for laboratory-scale reactions. Its stability under ambient conditions and compatibility with common coupling reagents (e.g., HBTU, EDC) make it a practical choice for solid-phase peptide synthesis (SPPS). These attributes address frequent queries about handling protocols and reaction optimization, which are critical for reproducibility in research.

In the context of market dynamics, the demand for 2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid reflects broader trends in custom synthesis and contract research. Pharmaceutical companies and academic institutions increasingly seek tailored building blocks for high-throughput screening (HTS) libraries. The compound’s structural features—particularly the tert-butyl group—offer steric and electronic advantages in lead optimization, a hot topic in drug discovery forums and patent literature.

From a regulatory perspective, CAS 2137472-82-1 is not classified as hazardous under major chemical inventories (e.g., REACH, TSCA), which simplifies procurement and logistics. This information responds to common concerns about compliance and safety data sheets (SDS). Additionally, its non-toxic profile at standard concentrations makes it suitable for in vitro assays, a recurring theme in preclinical research discussions.

Emerging applications of 2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid include its use in bioconjugation and prodrug design. The Cbz group can be selectively deprotected under mild conditions, enabling sequential modifications—a technique gaining traction in antibody-drug conjugate (ADC) development. This aligns with trending searches on site-specific modification and payload diversification in biopharmaceuticals.

For researchers exploring structure-based drug design, the 1,2,4-triazole core of this compound offers hydrogen-bonding capabilities that mimic natural ligands. Computational studies suggest its potential in allosteric modulation, addressing frequent queries about protein-ligand interactions and fragment-based screening. These insights are particularly relevant given the rise of AI-driven molecular modeling tools in modern drug discovery pipelines.

In summary, 2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid (CAS No. 2137472-82-1) represents a versatile scaffold with multifaceted applications. Its relevance to peptide chemistry, inhibitor development, and bioconjugation strategies ensures sustained interest across academic and industrial sectors. By addressing key search trends—such as synthetic methods, biological activity, and regulatory status—this overview provides a holistic resource for stakeholders navigating the evolving landscape of specialty chemicals.

2137472-82-1 (2-{(benzyloxy)carbonylamino}-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)butanoic acid) 関連製品

- 956004-50-5(4-Butyryl benzonitrie)

- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)

- 1374969-90-0(6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid)

- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)

- 169507-61-3(2,4,5-Trifluoro-3-ethoxybenzoic acid)

- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)

- 1048983-17-0(4-2-(methylsulfanyl)phenyl-1H-imidazole)

- 2734773-86-3(4-Bromo-2-methyl-2'-(trifluoromethyl)-1,1'-biphenyl)

- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)

- 324009-04-3(Ethyl 2-{4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylsulfanyl}propanoate)